molecular formula C8H6N2O2 B181607 2-Methyl-5-nitrobenzonitrile CAS No. 939-83-3

2-Methyl-5-nitrobenzonitrile

Cat. No.: B181607
CAS No.: 939-83-3
M. Wt: 162.15 g/mol
InChI Key: XOSDYLFXPMFRGF-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzonitrile is an aralkyl nitrile compound with the molecular formula C8H6N2O2. It is characterized by a nitro group (-NO2) and a nitrile group (-CN) attached to a benzene ring, with a methyl group (-CH3) at the second position. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products .

Mechanism of Action

Target of Action

The primary target of 2-Methyl-5-nitrobenzonitrile is currently unknown. This compound is an aralkyl nitrile , a class of compounds that can interact with a variety of biological targets

Mode of Action

This compound is formed by the nitration of o-toluonitrile with NO2+ BF4-

Pharmacokinetics

It is known to be soluble in ethanol , which suggests that it could potentially be absorbed in the body when administered orally. The distribution, metabolism, and excretion of this compound in the body remain to be investigated.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Additionally, exposure to heat or light could potentially degrade the compound or reduce its efficacy. The compound’s action could also be influenced by the physiological environment in the body, such as pH, temperature, and the presence of other molecules.

Preparation Methods

2-Methyl-5-nitrobenzonitrile is typically synthesized through the nitration of o-toluonitrile using nitronium tetrafluoroborate (NO2+ BF4-). The reaction conditions involve maintaining a controlled temperature to ensure the selective nitration at the desired position on the benzene ring . The crystal structure of this compound is stabilized by van der Waals interactions .

Industrial Production Methods:

    Nitration Process: The industrial production of this compound involves the nitration of o-toluonitrile with nitronium tetrafluoroborate in the presence of a suitable solvent.

Chemical Reactions Analysis

2-Methyl-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Ammonia (NH3), water (H2O), and heat.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.

Major Products:

    Reduction: 2-Methyl-5-aminobenzonitrile.

    Substitution: 2-Methyl-5-amidobenzonitrile, 2-Methyl-5-carboxybenzonitrile.

    Oxidation: 2-Methyl-5-carboxybenzonitrile.

Scientific Research Applications

2-Methyl-5-nitrobenzonitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Methyl-5-nitrobenzonitrile can be compared with other similar compounds such as:

    4-Methyl-3-nitrobenzonitrile: Similar structure but with different positions of the nitro and methyl groups.

    4-Methyl-2-nitrobenzonitrile: Similar structure with the nitro group at the second position.

    4-Methoxy-2-nitrobenzonitrile: Similar structure with a methoxy group instead of a methyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis .

Properties

IUPAC Name

2-methyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSDYLFXPMFRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325444
Record name 2-Methyl-5-nitrobenzonitrile
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-83-3
Record name 2-Methyl-5-nitrobenzonitrile
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Record name 2-Methyl-5-nitrobenzonitrile
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Record name 2-Methyl-5-nitrobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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